molecular formula C16H13N3O2 B11844328 3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one

3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one

Cat. No.: B11844328
M. Wt: 279.29 g/mol
InChI Key: TZNZWPDKIFWTNL-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a methoxyphenyl group and a methylideneamino substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone ring .

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents (DES) have been explored to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzylideneamino)-2-(furan-2-yl)quinazolin-4-one
  • 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4-one
  • 2-phenyl-3-substituted quinazolines

Uniqueness

3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylideneamino substituent enhances its ability to interact with biological targets, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3/b18-10-

InChI Key

TZNZWPDKIFWTNL-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.